Benzyl-L-norleucine methyl ester hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-L-norleucine methyl ester hydrochloride typically involves the esterification of Benzyl-L-norleucine with methanol in the presence of hydrochloric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions followed by purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-norleucine methyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Hydrolysis: Benzyl-L-norleucine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl-L-norleucine methyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: As a biochemical reagent for studying protein structures and functions.
Medicinal Chemistry: For the synthesis of peptide-based drugs and other therapeutic agents.
Biological Studies: In the investigation of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Benzyl-L-norleucine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-L-serine methyl ester hydrochloride .
- Benzyl-L-2-aminohexanoic acid methyl ester hydrochloride .
Uniqueness
Benzyl-L-norleucine methyl ester hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds . This uniqueness makes it valuable in specialized biochemical and medicinal research applications .
Properties
IUPAC Name |
methyl 2-(benzylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPSIGGKFVSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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